molecular formula C9H10O3 B555073 L-(-)-3-Phenyllactic acid CAS No. 20312-36-1

L-(-)-3-Phenyllactic acid

货号: B555073
CAS 编号: 20312-36-1
分子量: 166.17 g/mol
InChI 键: VOXXWSYKYCBWHO-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-3-苯丙酸: 是一种天然存在的有机化合物,化学式为C9H10O3 ®-2-羟基-3-苯基丙酸该化合物为白色结晶固体,具有广谱抗菌活性,对细菌和真菌均有效 .

准备方法

合成路线和反应条件:

工业生产方法:

化学反应分析

反应类型:

    氧化: D-3-苯丙酸可以发生氧化反应生成苯丙酮酸。

    还原: 它可以被还原为苯丙酸。

    取代: 羟基可以在特定条件下被其他官能团取代。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 钯碳等催化剂用于还原反应。

    取代: 各种试剂可用于实现所需取代,例如卤化剂用于卤化反应。

主要产物:

    苯丙酮酸: 来自氧化。

    苯丙酸: 来自还原。

    取代衍生物: 取决于取代反应。

生物活性

L-(-)-3-Phenyllactic acid (PLA) is a chiral organic compound that plays a significant role in various biological processes, particularly in the context of microbial metabolism and antimicrobial activity. This article explores the biological activity of PLA, including its production, mechanisms of action, and potential applications in agriculture and medicine.

This compound is produced primarily by lactic acid bacteria (LAB) through the fermentation of phenylalanine. The metabolic pathway involves the transamination of phenylalanine to phenylpyruvic acid (PPA), which is then reduced to PLA via lactate dehydrogenase (LDH) . The production of PLA can be influenced by various factors, including the availability of precursors and the specific strains of LAB used.

Antimicrobial Activity

PLA exhibits broad-spectrum antimicrobial properties against both bacteria and fungi. It has been identified as an effective agent against pathogens such as Listeria innocua and Aggregatibacter actinomycetemcomitans, showing significant inhibitory effects on biofilm formation and virulence gene expression .

The antimicrobial activity of PLA is attributed to its ability to lower pH and disrupt microbial cell membranes. Studies have shown that PLA has a lower minimum inhibitory concentration (MIC) compared to other organic acids like lactic acid, making it a potent antimicrobial agent . The following table summarizes the MIC values for PLA against various pathogens:

Pathogen MIC (mM) Reference
Listeria innocua1.0
Aggregatibacter actinomycetemcomitans20.0
Rhizopus sp.0.441

Applications in Agriculture

PLA has shown promise as a natural additive in silage production, enhancing fermentation quality while reducing protein degradation. Studies indicate that adding PLA to alfalfa silage can improve its nutritional value by decreasing ammonia nitrogen levels and increasing crude protein content .

Case Study: Silage Quality Improvement

In a study evaluating the effects of PLA on alfalfa silage, researchers found that silage treated with LAB strains producing PLA exhibited lower levels of ammonia nitrogen and higher protein retention compared to untreated silage. This suggests that PLA could serve as a valuable additive for improving the quality of animal feed .

Potential in Medicine

Beyond its agricultural applications, PLA's antimicrobial properties make it a candidate for use in medical settings, particularly as an alternative to conventional antibiotics. Its ability to inhibit pathogenic bacteria without adversely affecting beneficial microbiota presents a significant advantage in treating infections while minimizing antibiotic resistance risks .

常见问题

Basic Questions

Q. How can L-(-)-3-Phenyllactic acid be synthesized in laboratory settings?

Answer: this compound (PLA) can be synthesized through chemical and microbial routes.

  • Chemical synthesis :
    • Acetylation: React with acetic anhydride in the presence of pyridine to form O-acetyl-3-phenyllactic acid .
    • Condensation reactions: Use trichloromethyl chloroformate (diphosgene) with activated charcoal to produce phenylmethyl-1,3-dioxolane-2,4-dione, a precursor .
    • Enantioselective methods: Lipases (e.g., from Candida antarctica) enable chiral resolution during transesterification to isolate the L-(-)-enantiomer .
  • Microbial production :
    • Lactic acid bacteria (LAB) such as Lactobacillus spp. naturally produce PLA via phenylalanine metabolism. Fermentation protocols involve pH control (5.5–6.5) and glucose supplementation .

Q. What analytical techniques are recommended for quantifying this compound in microbial cultures?

Answer: Key methods include:

  • High-Performance Liquid Chromatography (HPLC) :
    • Use reverse-phase C18 columns with UV detection at 210–220 nm. Mobile phases often combine acetonitrile and 0.1% phosphoric acid .
    • Validate with internal standards (e.g., citric acid or malic acid) to account for matrix effects in microbial lysates .
  • Nuclear Magnetic Resonance (NMR) :
    • Confirm structural identity via 1H^1H-NMR (δ 7.3 ppm for aromatic protons, δ 4.2 ppm for hydroxyl-bearing methine) .
  • Sample preparation : Centrifuge cultures at 10,000 × g, filter through 0.22-μm membranes, and lyophilize for concentrated analysis .

Advanced Research Questions

Q. How can fed-batch fermentation be optimized to enhance this compound yield in Lactobacillus species?

Answer: Optimization strategies involve:

  • Substrate feeding :
    • Pulse-fed glucose (10–20 g/L increments) maintains carbon flux without inhibiting microbial growth. Excess glucose reduces pH, necessitating NaOH titration .
  • pH control :
    • Maintain pH 6.0 using automated titration with 2 M NaOH. This prevents lactate dehydrogenase inhibition, favoring PLA over D-(-)-lactic acid .
  • Oxygen limitation :
    • Microaerobic conditions (DO ~5%) enhance NADH recycling, critical for PLA biosynthesis. Yields up to 35 g/L have been reported in Lactobacillus buchneri .

Key Parameters Table :

ParameterOptimal RangeImpact on Yield
pH5.8–6.2↑ 40%
Glucose feeding15 g/L increments↑ 25%
Dissolved oxygen5%↑ 30%

Q. What mechanisms underlie the antimycotic activity of this compound against Mucorales fungi?

Answer: PLA disrupts fungal viability via:

  • Membrane permeability :
    • PLA integrates into lipid bilayers, increasing membrane fluidity and ion leakage (e.g., K+^+ efflux). This is observed in Rhizopus oryzae at MICs of 12.5–25 mg/mL .
  • Metabolic inhibition :
    • PLA chelates Mg2+^{2+} ions, impairing ATP-dependent enzymes like enolase in glycolysis .
  • Synergy with antifungals :
    • Combined with amphotericin B, PLA reduces ergosterol biosynthesis by 60% in Mucor circinelloides .

Experimental Validation :

  • Use propidium iodide staining to quantify membrane damage via flow cytometry .
  • Conduct transcriptomic analysis to identify downregulated genes in ergosterol pathways .

Q. How do enantiomeric differences (D/L) impact the antimicrobial efficacy of 3-phenyllactic acid?

Answer:

  • Chiral specificity :
    • L-(-)-PLA exhibits 2–3× higher activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to the D-(+)-enantiomer, likely due to stereospecific binding to membrane receptors .
  • Analytical differentiation :
    • Chiral HPLC columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol (90:10) mobile phases. Retention times: L-(-)-PLA at 14.3 min, D-(+)-PLA at 16.8 min .

Q. What role does this compound play in plant metabolomes under stress conditions?

Answer:

  • Stress metabolite :
    • In Lithocarpus polystachyus, PLA accumulates during drought stress (up to 5.85 × 106^6 peak area in LC-MS) as part of the phenylpropanoid defense pathway .
  • Pathogen resistance :
    • PLA inhibits mycotoxin-producing fungi (e.g., Aspergillus flavus) in plant tissues by disrupting aflatoxin biosynthesis genes (e.g., aflR) .

Note on Contradictions :
Discrepancies in reported PLA yields (e.g., 10–35 g/L) arise from strain-specific variations (Lactobacillus spp. vs. engineered E. coli) and fermentation conditions (batch vs. fed-batch) . Researchers should validate protocols using strain-specific growth curves and metabolomic profiling.

属性

IUPAC Name

(2R)-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXWSYKYCBWHO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904708
Record name (R)-3-Phenyllactic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-3-Phenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7326-19-4, 20312-36-1
Record name (+)-3-Phenyllactic acid
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Record name 3-Phenyllactic acid, (R)-
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Record name (R)-3-Phenyllactic acid
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Record name (R)-3-phenyllactic acid
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Record name 3-PHENYLLACTIC ACID, (R)-
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Record name L-3-Phenyllactic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 125 °C
Record name L-3-Phenyllactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 0.829 g of sodium nitrite in 4.2 ml of water is added dropwise at 0° C. to a suspension of 1.6 g of phenylalanine in 5.3 ml of sulphuric acid (2.5N). The reaction mixture is stirred for 2 hours at 0° C. and then for 17 hours at room temperature. The reaction mixture is extracted with twice 100 ml of ethyl acetate. The pooled organic phases are washed with 100 ml of a saturated sodium chloride solution in water. 1.2 g of yellow crystals are obtained after drying.
Quantity
0.829 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-(-)-3-Phenyllactic acid
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